

# CAS number and chemical properties of Meldonium-d3

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## Compound of Interest

Compound Name: Meldonium-d3

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## Meldonium-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Meldonium-d3**, the deuterated analog of the anti-ischemic drug Meldonium. This document covers its core chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a structured format for ease of reference. **Meldonium-d3** serves as a critical internal standard for the quantitative analysis of Meldonium in various biological matrices, a function of particular importance in clinical and anti-doping research.

## Core Chemical Properties

**Meldonium-d3** is a structural analog of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. A summary of its key chemical properties, alongside those of its non-deuterated counterpart, is presented below.

Property	Meldonium-d3	Meldonium
Chemical Name	3-(1,1-dimethyl-1-(methyl-d3)hydrazin-1-ium-2-yl)propanoate	2-(2-Carboxylato-ethyl)-1,1,1-trimethylhydrazinium
Synonyms	MET-88-d3, Quaterin-d3, Mildronate-d3	Mildronate, Quaterine, MET-88
CAS Number	Not explicitly assigned; often referenced by the unlabeled CAS: 76144-81-5.[1]	76144-81-5[2][3]
Molecular Formula	C6H11D3N2O2[1][4]	C6H14N2O2[2][3]
Molecular Weight	149.21 g/mol [1][4]	146.19 g/mol [2][3]

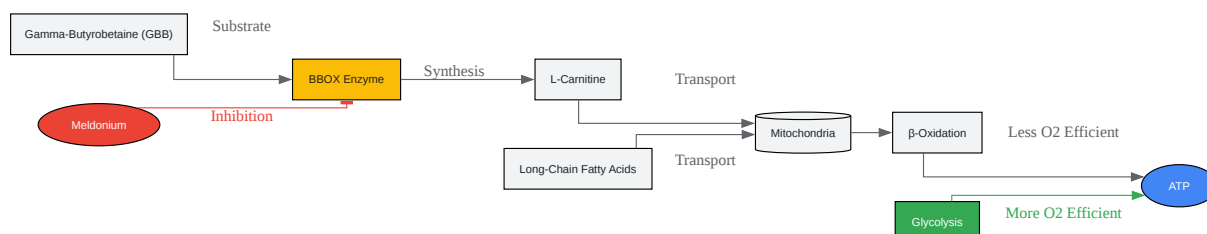
## Mechanism of Action: Modulation of Carnitine Biosynthesis

Meldonium's primary mechanism of action involves the modulation of cellular energy metabolism by inhibiting carnitine biosynthesis.[2][5][6][7] This shifts the cell's energy preference from fatty acid oxidation to the more oxygen-efficient pathway of glycolysis.[2][5] This is particularly beneficial in ischemic conditions where oxygen supply is limited.[5][8]

The key molecular interactions are:

- **Inhibition of Gamma-Butyrobetaine Dioxygenase (BBOX):** Meldonium acts as a competitive inhibitor of BBOX, the enzyme responsible for the final step in L-carnitine synthesis—the conversion of gamma-butyrobetaine (GBB) to L-carnitine.[2][5][6][9]
- **Inhibition of Carnitine Transporter OCTN2:** It also competitively inhibits the organic cation transporter 2 (OCTN2), which is responsible for the uptake of carnitine into cells.[4][6]
- **Metabolic Shift:** The resulting decrease in intracellular L-carnitine levels limits the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.[2][7] This forces a metabolic switch towards glycolysis for ATP production, a process that yields more energy per molecule of oxygen consumed.[5]

- Reduction of Cytotoxic Intermediates: By preventing the accumulation of cytotoxic intermediates of fatty acid beta-oxidation, Meldonium protects cells from ischemic damage. [2][6][7]



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Caption: Meldonium inhibits BBOX, reducing L-carnitine and shifting energy metabolism.

## Experimental Protocols

**Meldonium-d3** is primarily used as an internal standard in quantitative analytical methods, particularly for anti-doping analysis where urine is the biological matrix of choice.[10] The high polarity and permanent charge of Meldonium make its extraction challenging, leading to the prevalence of "dilute-and-shoot" sample preparation methods.[11]

### Sample Preparation: Dilute-and-Shoot

This common and straightforward approach minimizes sample manipulation and potential loss of the analyte.[10][11]

- Objective: To prepare a biological sample (typically urine) for direct injection into an LC-MS system.
- Methodology:

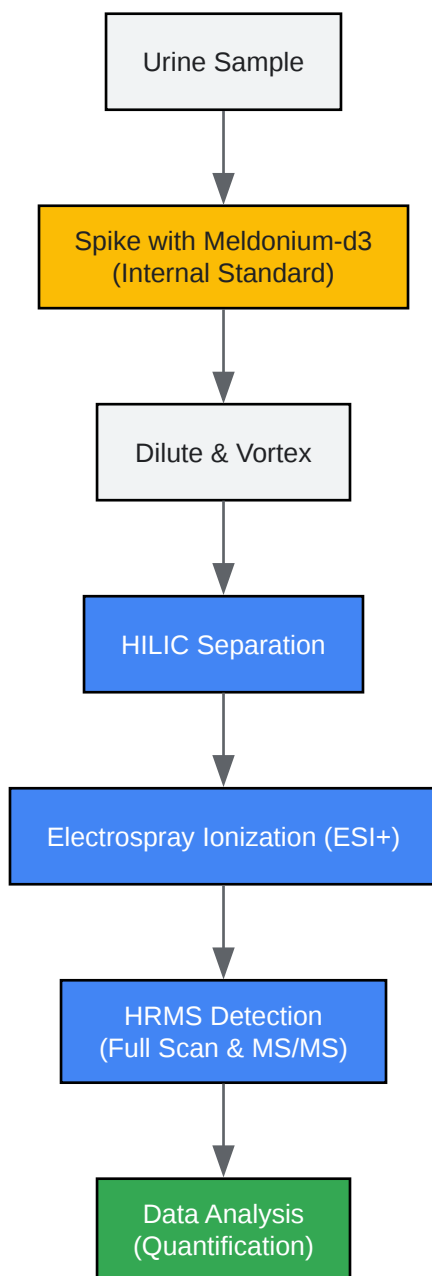
- Thaw the frozen urine sample and vortex to ensure homogeneity.
- Centrifuge the sample to pellet any particulate matter.
- Transfer a known aliquot of the supernatant to a clean vial.
- Add a known concentration of the internal standard, **Meldonium-d3**.
- Dilute the mixture with an appropriate solvent (e.g., mobile phase or a weak organic solvent).
- Vortex the final mixture and transfer it to an autosampler vial for analysis.

## Analytical Detection: LC-HRMS

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is a powerful technique for the unequivocal identification and quantification of Meldonium.

- Objective: To separate Meldonium from endogenous matrix components and accurately measure the mass-to-charge ratio of both the analyte and the internal standard.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Methodology:
  - Chromatographic Separation: Due to the polar nature of Meldonium, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention and separation from the urine matrix.[\[12\]](#) A typical mobile phase might consist of an aqueous buffer and a high concentration of an organic solvent like acetonitrile.
  - Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode to detect the precursor ions of Meldonium and **Meldonium-d3**. Confirmation is achieved using tandem mass spectrometry (MS/MS) to generate characteristic product ions.

- Quantification: The ratio of the peak area of Meldonium to the peak area of the internal standard (**Meldonium-d3**) is used to construct a calibration curve and quantify the concentration of Meldonium in the sample.



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Caption: Workflow for quantitative analysis of Meldonium using an internal standard.

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